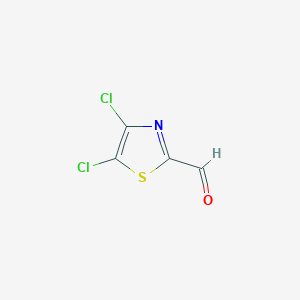

4,5-dichloro-2-Thiazolecarboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 4,5-dichloro-2-thiazolecarboxaldehyde often involves multi-step processes, starting from basic thiazole compounds. For example, derivatives have been synthesized by reacting dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization reactions, followed by interactions with substituted salicylaldehyde to yield Schiff bases characterized by IR and NMR techniques (H. Ling, 2007). Moreover, microwave-induced synthesis utilizing silica-supported dichlorophosphate as a dehydrant offers an efficient pathway for producing (un)substituted benzaldehyde derivatives with high yield and minimal environmental impact (Zheng Li, Xu Feng, Yan-long Zhao, 2008).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, characterized by various spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal detailed information about the compound's geometry, including bond lengths, angles, and torsion angles, providing insights into its chemical behavior and interactions (Nagaraju Kerru et al., 2019).

Chemical Reactions and Properties

Reactions involving 4,5-dichloro-2-thiazolecarboxaldehyde and its derivatives can lead to a variety of products, depending on the reaction conditions and the reactants involved. For instance, the aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde has been modified through protection and substitution reactions to yield various heterocyclic compounds, demonstrating the compound's versatility in chemical synthesis (S. Athmani, M. Farhat, B. Iddon, 1992).

Aplicaciones Científicas De Investigación

Thiazole Derivatives in Organic Optoelectronics

Research on benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials has shown their significance in organic optoelectronics. These materials, due to their open-shell biradical nature, offer promising directions for future research in this field, which could be relevant for understanding the applications of 4,5-dichloro-2-thiazolecarboxaldehyde derivatives in similar contexts (Tam & Wu, 2015).

Pharmacological Applications of Thiazolidines

Thiazolidine motifs, closely related to thiazoles, have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. This diversity makes thiazolidines and potentially thiazole derivatives valuable in the design of new drug candidates (Sahiba et al., 2020).

Green Synthesis of Thiazolidinone Derivatives

The development of green chemistry approaches for the synthesis of thiazolidinone derivatives, which share a structural motif with thiazoles, highlights the importance of environmentally friendly methods in synthetic chemistry. These compounds exhibit a range of biological activities, indicating the potential for thiazole derivatives in various therapeutic applications (JacqulineRosy et al., 2019).

Anticancer Properties of Thiazolidinone-Bearing Hybrid Molecules

The design of 4-thiazolidinone-bearing hybrid molecules for anticancer drug development showcases the versatility of thiazolidinone (and by extension, thiazole) scaffolds in medicinal chemistry. The use of molecular hybridization methodologies to create compounds with potential anticancer activity could be relevant for compounds based on 4,5-dichloro-2-thiazolecarboxaldehyde (Roszczenko et al., 2022).

Propiedades

IUPAC Name |

4,5-dichloro-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3-4(6)9-2(1-8)7-3/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGXURZAPLEJGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NC(=C(S1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)

![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)

![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)

![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)

![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)